3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a phenylprop-2-enyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced through a substitution reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while reduction could produce a triazole with reduced bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-phenyl-1,2,4-triazole: Similar structure but lacks the phenylprop-2-enyl group.
1-(3-phenylprop-2-enyl)-1,2,4-triazole: Similar structure but lacks the bromine atoms.
3,5-Dichloro-1-(3-phenylprop-2-enyl)-1,2,4-triazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
3,5-Dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole is unique due to the combination of bromine atoms and the phenylprop-2-enyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H9Br2N3 |
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Molecular Weight |
343.02 g/mol |
IUPAC Name |
3,5-dibromo-1-(3-phenylprop-2-enyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
InChI Key |
KJMXISOYVRTXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
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